molecular formula C19H16BrN5O4 B2995658 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1052605-61-4

2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2995658
CAS RN: 1052605-61-4
M. Wt: 458.272
InChI Key: BFPNTZKJSUYWLC-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,3-triazole, a class of compounds that have received immense attention due to their unique electronic properties, making them attractive scaffolds for catalysis and optical materials . The compound also contains a pyrrolo[3,4-d] ring and an acetamide group.


Molecular Structure Analysis

The molecular structure of such compounds is usually determined by 1H-NMR, 13C-NMR spectroscopy, and HR-MS spectrometry . The spatial structure of the molecule and the arrangement of molecules in the crystal (unit cell) can be determined by X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of 1,2,3-triazole derivatives can vary widely depending on the substituents present in the molecule. A density functional theory (DFT) study can be performed to investigate the electronic properties of 4-heterosubstituted 1,2,3-triazol-5-ylidenes .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting and decomposition temperatures, densities, detonation pressures and velocities, and impact sensitivities can be measured or calculated .

Scientific Research Applications

Pharmaceutical Research α-Glucosidase Inhibitors

Triazole compounds have been synthesized as potential α-glucosidase inhibitors, which could be used for oral diabetes management. The compound may serve a similar role due to its structural similarity to other triazole derivatives .

Photovoltaic Research Electron Donor–Acceptor Systems

The triazole motif is often researched for use in photovoltaics due to its electron donor–acceptor (D–A) properties. The compound could be explored for its potential in enhancing the efficiency of solar cells .

Fluorescent Sensor Development

Triazoles are also studied for their fluorescent properties, which can be utilized in the development of fluorescent sensors. This compound might be investigated for sensing applications based on its fluorescence capabilities .

Organophotocatalysis

There is interest in using triazole-based compounds as visible-light organophotocatalysts. The compound’s potential as a photocatalyst could be an area of research, especially in light-driven chemical reactions .

Heterocyclic Chemistry Synthesis of Derivatives

The synthesis of triazole derivatives is a significant area of study in heterocyclic chemistry. The compound could be used as a precursor or intermediate in the synthesis of various heterocyclic structures .

Chemical Supply and Science Enablement

As a chemical entity, this compound might be supplied for various scientific research purposes, where its properties can aid in different experimental setups and reactions .

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review 4,7-Diarylbenzo [c] [1,2,5]thiadiazoles as fluorophores and visible … Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - Frontiers 4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol | VWR

Future Directions

Future research could focus on further exploring the unique electronic properties of 1,2,3-triazole derivatives and their potential applications in areas such as catalysis and optical materials .

properties

IUPAC Name

2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5O4/c1-29-14-4-2-3-12(9-14)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)13-7-5-11(20)6-8-13/h2-9,16-17H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPNTZKJSUYWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide

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